molecular formula C6H10O2 B1596400 Prenyl formate CAS No. 68480-28-4

Prenyl formate

Cat. No. B1596400
CAS RN: 68480-28-4
M. Wt: 114.14 g/mol
InChI Key: ZCROFVOAWLRGFY-UHFFFAOYSA-N
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Description

Prenyl formate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters . It is used as a flavoring substance and has a FEMA number 4205 . The empirical formula of this compound is C6H10O2 .


Synthesis Analysis

This compound can be synthesized from isoprene . The process involves prenyltransferases, which are key enzymes in primary and secondary metabolism . These enzymes catalyze the transfer of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors .


Molecular Structure Analysis

The molecular weight of this compound is 114.14 . It contains a total of 17 bonds, including 7 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester .


Chemical Reactions Analysis

Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors . The prenylation reactions can take place in a regular manner by connection of the prenyl moieties via their C-1 to an acceptor or reverse manner via their C-3 atoms .


Physical And Chemical Properties Analysis

This compound is a flammable liquid .

Scientific Research Applications

Protein Prenylation and Biological Regulation

Protein prenylation, involving the modification of eukaryotic proteins by isoprenoid lipids like prenyl formate, plays a crucial role in controlling the localization and activity of various proteins that have key functions in biological regulation. This lipid modification pathway is well conserved across species, emphasizing its biological and evolutionary significance. Insights into cellular processes and disease etiologies involving prenylation have been gained through genetic suppression and pharmacological inhibition of the protein prenylation machinery (Wang & Casey, 2016).

Prenylation in Plant Secondary Metabolites

Prenylation significantly contributes to the diversification of aromatic natural products in plants, such as phenylpropanoids, flavonoids, and coumarins. It represents the coupling of the shikimate or polyketide pathway with the isoprenoid pathway, yielding a range of biologically active compounds. The variations in prenylation, including the position on aromatic rings, chain length, and further modifications, result in a diverse array of prenylated flavonoids with potential health benefits and applications in drug and functional food production (Yazaki, Sasaki, & Tsurumaru, 2009).

Prenylation in Protein Labeling and Biotechnology Applications

Protein prenylation is essential for the proper activity of numerous proteins, including Ras family GTPases and heterotrimeric G-proteins. Understanding the biochemistry of prenyltransferase enzymes and isoprenoid analogs synthesized to investigate prenylation is crucial for developing therapeutics against various diseases. Additionally, protein prenylation is being utilized for site-specific protein labeling in various biotechnology applications (Palsuledesai & Distefano, 2014).

Biological Activities of Prenylated Flavonoids

Prenylated flavonoids are a unique class of naturally occurring compounds with a variety of biological activities, such as antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. The prenyl group enhances the bioactivities of the backbone flavonoids, making these compounds particularly interesting for developing drugs and functional foods (Chen, Mukwaya, Wong, & Zhang, 2014).

FMN Prenylation and Enzyme Activation

Recent studies have developed systems for FMN prenylation and enzyme activation under aerobic conditions, which are critical for the functional characterization of novel enzymes and their applications. These advances facilitate the study of enzymes that require the prenylated FMN cofactor for activity, expanding our understanding of enzyme mechanisms and potential applications in biotechnology (Batyrova et al., 2020).

Prenylated Flavonoids in Pharmacology and Biotechnology

The structural variety and pharmacological activity of prenylated flavonoids have gained significant attention. Their structural simplicity yet wide range of pharmacological applications, as seen in compounds like xanthohumol and sophoraflavanone G, make them ideal candidates for drug discovery and biotechnology applications. Recent studies have focused on the biogenesis of these compounds and the enzymes involved in the modification and transfer of the prenyl unit (Botta, Vitali, Menéndez, Misiti, & Delle Monache, 2005).

Mechanism of Action

Target of Action

Prenyl formate, also known as 3-methylbut-2-enyl formate, is a type of prenylated compound . The primary targets of prenylated compounds are proteins, specifically those that undergo post-translational modifications . The prenyl group is important for protein-protein binding through specialized prenyl-binding domains . Farnesylation and geranyl geranylation, which are types of prenylation, are crucial in the C-terminal anchoring of proteins to the cell membrane .

Mode of Action

This compound interacts with its protein targets through a process called prenylation . This process involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid to the protein . The enzymes protein farnesyl transferase (FTase) or protein geranyl geranyl transferase-I (GGTase-I) typically catalyze these post-translational modifications . These enzymes recognize a CaaX motif, where “C” is the cysteine to be prenylated .

Biochemical Pathways

Prenylation plays a vital role in the diversification of natural products such as flavonoids, coumarins, and isoflavonoids . Prenyltransferases catalyze the transfer reactions of prenyl moieties from different prenyl donors to various aliphatic or aromatic acceptors, including proteins . The prenylation reactions can occur in a regular manner by connecting the prenyl moieties via their C-1 to an acceptor or in a reverse manner via their C-3 atoms .

Pharmacokinetics

It’s known that the prenyl group is important for protein-protein binding, which could influence the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific proteins it targets. Prenylated proteins fulfill a large array of functions in signaling and regulation of cellular processes . Therefore, they are involved in the pathogenesis of a variety of human diseases, the most prominent one being cancer .

Safety and Hazards

Prenyl formate is classified as a flammable liquid and can cause skin sensitization . It is harmful to aquatic life .

Future Directions

Prenylation plays an important role in primary and secondary metabolism of living organisms . It is involved in cellular regulation processes and prenylated secondary metabolites usually demonstrate promising biological and pharmacological activities . Therefore, further studies are needed to elucidate prenylated formates’ pharmacokinetics and toxicity profiles to continue their progression through the drug development pipeline .

properties

IUPAC Name

3-methylbut-2-enyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2)3-4-8-5-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCROFVOAWLRGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70867647
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Fruity rum-like aroma
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.920-0.927
Record name Prenyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1804/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS RN

68480-28-4
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68480-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Prenyl formate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA Chemicals under the TSCA
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Record name 2-Buten-1-ol, 3-methyl-, 1-formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70867647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-butenyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRENYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XFK1MOL6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Prenyl formate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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